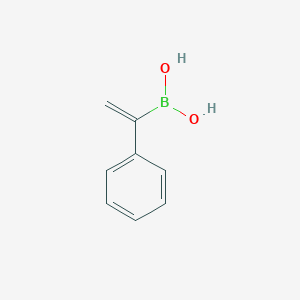

1-Phenylvinylboronic acid

Beschreibung

Context within Organoboron Chemistry

Organoboron compounds, characterized by a carbon-boron bond, are fundamental reagents in organic chemistry. Boronic acids, a subclass of organoboranes, are distinguished by their stability, low toxicity, and ease of handling. They are widely utilized as intermediates in a plethora of synthetic reactions. nih.gov The boron atom in boronic acids possesses an empty p-orbital, rendering it a Lewis acid and enabling its participation in various catalytic cycles. researchgate.net 1-Phenylvinylboronic acid is a prime example of a vinylic boronic acid, where the boron atom is directly attached to a vinyl carbon. This specific arrangement imparts unique reactivity to the molecule, setting it apart from aryl and alkyl boronic acids.

Overview of Vinylic Boronic Acid Research

Vinylic boronic acids and their corresponding esters (boronates) have garnered considerable research interest due to their utility in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org They are key participants in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating biaryl compounds, conjugated dienes, and styrenes. libretexts.orguliege.be Research in this area has focused on developing novel synthetic routes to access diverse vinylic boronic acids and expanding their reaction scope. organic-chemistry.org Furthermore, studies have explored their application in other significant transformations, including additions to carbonyl compounds and as precursors for other functional groups. researchgate.net The stability and reactivity of vinylic boronic acids, including this compound, have been the subject of detailed kinetic and mechanistic investigations to optimize their use in synthesis. ed.ac.uk

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-phenylethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCPVMYUISTDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407429 | |

| Record name | 1-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14900-39-1 | |

| Record name | 1-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Phenylvinyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactivity

Preparation of this compound

One common method for synthesizing this compound involves the reaction of a Grignard reagent with an aromatic aldehyde. chembk.com A more specific approach is the hydroboration of phenylacetylene, often using a borane (B79455) source like pinacolborane (HBpin) to first form the corresponding pinacol (B44631) ester, which can then be hydrolyzed to the boronic acid. nih.gov The synthesis of its pinacol ester, this compound pinacol ester, has been documented through methods such as the iridium-catalyzed diboration and hydroboration of alkynes. chemicalbook.comorganoborons.com

Hydroboration of Alkynes to Yield Vinylboronates and Vinylboronic Acids

Key Reactions

The reactivity of this compound is dominated by the versatile boronic acid functionality and the adjacent vinyl group.

This compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the vinylic carbon of the boronic acid and an organic halide or triflate. libretexts.orgchemshuttle.com This reaction is instrumental in synthesizing substituted styrenes and other complex aromatic systems. chemshuttle.comresearchgate.net For instance, it has been used in the synthesis of C-6-substituted uridine (B1682114) phosphonates and in the construction of chiral 1,3-dienes. alkalisci.comsigmaaldrich.comrsc.org

Rhodium catalysts have been employed to mediate various transformations involving this compound. These include rhodium-catalyzed asymmetric addition reactions, which are crucial for preparing enantiomerically pure compounds. lookchem.comsigmaaldrich.com While some rhodium-catalyzed three-component couplings have been explored, attempts to use this compound in place of arylboronic acids in certain iridium-catalyzed reactions have been unsuccessful. worktribe.comwiley-vch.de

Chemical Reactivity and Transformation Pathways of 1 Phenylvinylboronic Acid

Mechanistic Principles Governing Reactivity

The reactivity of 1-phenylvinylboronic acid is fundamentally governed by the electronic nature of the boron atom and its interaction with various reagents and catalysts. Key to understanding its chemical behavior are the concepts of boronate anion formation, the Lewis acidity of the boronic acid, and the equilibrium between these species.

Role of Boronate Anion Formation and Lewis Acidity in Reaction Kinetics

Boronic acids, including this compound, are Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.govrsc.org This Lewis acidity allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles. nih.govnih.gov This interaction leads to the formation of a tetracoordinate boronate anion, [Ph-B(OH)₂Nu]⁻. nih.gov

The formation of this boronate anion is a critical step in many reactions involving boronic acids, significantly influencing the reaction kinetics. The boronate anion is generally more nucleophilic than the neutral boronic acid, which can accelerate subsequent reaction steps, such as transmetalation in transition metal-catalyzed cross-coupling reactions. nih.goved.ac.uk

The Lewis acidity of a boronic acid can be influenced by the substituents attached to the boron atom. nih.govrsc.org In the case of this compound, the phenyl and vinyl groups modulate the electron density at the boron center, thereby affecting its Lewis acidity and the rate of boronate anion formation. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. ed.ac.uk

Interconversion of Boronic Acid to Boronate Anion

The interconversion between the neutral boronic acid and the boronate anion is a dynamic equilibrium that is highly dependent on the pH of the reaction medium. ed.ac.uksemanticscholar.org In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. semanticscholar.org This conversion can occur through two primary pathways: the association of a water molecule or the direct addition of a hydroxide ion. ed.ac.uk

The reaction can be represented as: ArB(OH)₂ + 2H₂O ⇌ ArB(OH)₃⁻ + H₃O⁺ nih.govsemanticscholar.org

The pKa value of a boronic acid is a measure of its Lewis acidity and reflects the pH at which the concentrations of the boronic acid and its corresponding boronate anion are equal. nih.gov This equilibrium is crucial for the reactivity of the boronic acid, as the anionic boronate is often the more reactive species in many chemical transformations. ed.ac.uknih.gov

Transition Metal-Catalyzed Transformations

This compound is a versatile reagent in transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively studied.

Palladium-Catalyzed Reactions

Palladium complexes are highly effective catalysts for a variety of transformations involving this compound. These reactions often proceed with high efficiency and selectivity under mild conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)-C(sp²) bonds. nih.gov This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govsci-hub.st

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

Transmetalation: The organoboron species, often as the boronate anion, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the final product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and outcome of the reaction. nih.govresearchgate.net

Substrate Scope and Stereoselectivity of this compound in Suzuki Coupling

This compound has demonstrated broad substrate scope in Suzuki-Miyaura cross-coupling reactions, successfully coupling with a wide range of aryl and vinyl halides and triflates. beilstein-journals.orgresearchgate.netresearchgate.net This versatility allows for the synthesis of a diverse array of substituted styrenes and other vinylated aromatic compounds.

The stereoselectivity of the Suzuki-Miyaura coupling involving vinylboronic acids is a critical aspect, particularly when using substituted vinyl halides. The reaction can proceed with either retention or inversion of the double bond geometry, depending on the specific catalyst and ligands employed. beilstein-journals.org For instance, the use of Pd(PPh₃)₄ often leads to retention of configuration, while catalysts like Pd(dppf)Cl₂ can favor inversion. beilstein-journals.org This ligand-dependent stereoselectivity provides a powerful tool for controlling the E/Z isomerism of the product. beilstein-journals.org

Below is a table summarizing the results of a study on the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates with arylboronic acids, demonstrating the influence of the palladium catalyst on the stereochemical outcome.

| Entry | Arylboronic Acid | Catalyst | Product Ratio (Retention:Inversion) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | >99:1 | 85 |

| 2 | Phenylboronic acid | Pd(dppf)Cl₂ | 25:75 | 70 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | >99:1 | 82 |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 30:70 | 65 |

| 5 | 2-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ | 20:80 | 78 |

Data adapted from a study on the stereoselective Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates. beilstein-journals.org

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective in promoting the intramolecular amination of C-H bonds using aryl azides as the nitrogen source. nih.govdntb.gov.ua This transformation provides a direct method for synthesizing nitrogen-containing heterocycles, such as indolines. The reaction is believed to proceed through a rhodium-nitrene intermediate.

The catalytic cycle is initiated by the coordination of the aryl azide (B81097) to the rhodium(II) complex. dntb.gov.ua This is followed by the extrusion of dinitrogen (N₂) gas, a thermodynamically favorable process, which generates a highly reactive rhodium-nitrene species. dntb.gov.ua This intermediate then undergoes insertion into a proximal C-H bond in a concerted or stepwise fashion. This C-N bond-forming step is the key to forming the heterocyclic ring system. Finally, the product dissociates from the catalyst, regenerating the active rhodium species to continue the cycle. While this reaction has been noted for isomers like trans-2-phenylvinylboronic acid, the general mechanism is applicable to a range of substrates capable of forming the requisite rhodium-nitrene intermediate. nih.gov

Asymmetric Addition Reactions

Asymmetric addition reactions involving this compound represent a powerful tool for the stereoselective construction of carbon-carbon bonds. These reactions, often catalyzed by transition metals such as rhodium and palladium, enable the formation of chiral molecules with high enantiopurity. The core principle of these reactions lies in the transfer of the 1-phenylvinyl group from the boronic acid to an electrophilic Michael acceptor, guided by a chiral ligand coordinated to the metal center.

Rhodium-catalyzed asymmetric 1,4-addition reactions of organoboronic acids to α,β-unsaturated ketones (enones) and nitroalkenes are well-established methods for generating stereogenic centers. nih.govrsc.org In a typical catalytic cycle, a rhodium(I) precursor reacts with a chiral phosphine (B1218219) ligand, such as BINAP, to form a chiral catalyst. This catalyst then undergoes transmetalation with the organoboronic acid to generate a rhodium-aryl or -vinyl species. Subsequent insertion of the Michael acceptor into the rhodium-carbon bond, followed by protonolysis, yields the addition product and regenerates the active catalyst. libretexts.org The enantioselectivity of the reaction is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center, favoring the approach of the electrophile from a specific face. nih.gov While numerous examples exist for the addition of arylboronic acids to various acceptors, beilstein-journals.orgbeilstein-journals.orgnih.gov the specific application of this compound in these rhodium-catalyzed asymmetric conjugate additions is less commonly documented in broad reviews.

Palladium complexes are also effective catalysts for asymmetric conjugate additions. chemrxiv.org Similar to rhodium catalysis, the mechanism involves the formation of a chiral palladium(II)-vinyl intermediate that reacts with the Michael acceptor. The enantioselectivity is controlled by the chiral ligand, which influences the facial selectivity of the addition. chemrxiv.org The development of various chiral ligands has allowed for high enantioselectivities in the addition of arylboronic acids to a range of enones. beilstein-journals.orgbeilstein-journals.org

While the general reactivity of boronic acids in asymmetric additions is well-explored, detailed studies focusing specifically on this compound as the nucleophile remain a more specialized area of research.

Arylative Cyclizations of Alkyne- and Allene-Tethered Electrophiles

Arylative cyclizations of substrates bearing both an alkyne or allene (B1206475) and an electrophilic functional group have emerged as a powerful strategy for the synthesis of complex cyclic molecules. nih.govnih.gov These reactions, often catalyzed by nickel, involve the addition of an organoboronic acid across the unsaturated carbon-carbon bond, followed by an intramolecular cyclization onto the tethered electrophile. nih.govnih.govrsc.org

Nickel-catalyzed arylative cyclizations can proceed through different mechanistic pathways, primarily syn- and anti-carbometalation of the alkyne. nih.govrsc.org In the anti-carbometalation pathway, a nickel(I) species, which can be generated in the catalytic cycle, is proposed to be involved. rsc.org The reaction of an o-(cyano)phenyl propargyl ether with an arylboronic acid in the presence of a nickel catalyst leads to a regioselective anti-addition of the aryl group and the nickel catalyst across the alkyne. The resulting alkenylnickel intermediate then undergoes a facile nucleophilic addition to the tethered cyano group to afford highly functionalized 1-naphthylamines. rsc.org

The scope of the organoboronic acid in these reactions is broad, with many arylboronic acids participating effectively. nih.govrsc.org However, the reactivity of vinylboronic acids, such as this compound, can be substrate- and condition-dependent. In some reported nickel-catalyzed arylative cyclizations of alkyne-tethered electrophiles, alkenylboronic acids have been shown to participate, albeit sometimes with lower efficiency compared to their arylboronic acid counterparts. nih.gov For instance, in the nickel-catalyzed arylative cyclization of N-tosyl alkynamides, a substrate with an alkenyl group on the alkyne was tolerated. nih.gov

The development of these cyclization reactions provides a versatile method for the construction of carbo- and heterocyclic frameworks, and the inclusion of vinylboronic acids like this compound expands the diversity of accessible structures. rsc.org

Copper-Mediated/Catalyzed Reactions

Copper catalysis has become a cornerstone in modern organic synthesis, offering a more economical and sustainable alternative to palladium for a variety of cross-coupling reactions. This compound is a versatile substrate in several copper-mediated transformations.

Cyanation of Vinyl Boronic Acids

The introduction of a nitrile functionality is a valuable transformation in organic synthesis, as nitriles are precursors to a wide range of other functional groups. Copper-mediated cyanation of organoboronic acids provides a direct route to aryl and vinyl nitriles. colab.ws These reactions typically employ a copper(I) or copper(II) salt as the catalyst or mediator and a cyanide source. colab.wsnih.gov

While the cyanation of arylboronic acids has been extensively studied, colab.wsnih.govrsc.org the corresponding reaction with vinylboronic acids is also feasible. The general mechanism is believed to involve the transmetalation of the organoboronic acid with a copper species, followed by reductive elimination or reaction with a cyanide source to form the C-CN bond. The choice of copper source, ligands, and cyanide reagent can significantly influence the reaction efficiency.

For example, a method for the copper-mediated [¹¹C]cyanation of arylboronic acids and arylstannanes has been reported, which is compatible with a variety of functional groups. nih.gov While this study focused on aryl substrates for radiolabeling, the underlying principles can be extended to vinylboronic acids. The development of cyanide-free cyanation protocols, where a less toxic reagent is used as the cyanide source, has also been an area of active research. worktribe.com

Trifluoromethylthiolation of Vinyl Boronic Acids

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. Copper-catalyzed methods have been developed for the trifluoromethylthiolation of various substrates, including vinylboronic acids.

A notable example is the copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids using an electrophilic trifluoromethylthiolating reagent. This reaction proceeds under mild conditions and demonstrates good functional group tolerance. The use of a copper catalyst facilitates the cross-coupling between the vinylboronic acid and the SCF₃ source, leading to the formation of the corresponding vinyl trifluoromethylthioether.

While specific data for this compound was not provided in the search results, the general applicability to vinyl boronic acids suggests its potential as a suitable substrate in this transformation.

Syn Hydroarylation, Hydroalkenylation, and Hydroallylation of (Trifluoromethyl)alkynes

Copper-catalyzed hydrofunctionalization of alkynes represents a highly atom-economical method for the synthesis of substituted alkenes with defined stereochemistry. The hydroalkenylation of alkynes with a vinylboronic acid, such as this compound, would lead to the formation of a 1,3-diene, a valuable structural motif in organic synthesis.

Research in this area has demonstrated the copper-catalyzed hydroalkylation of terminal alkynes using alkyl triflates as coupling partners. organic-chemistry.orgresearchgate.netnih.gov These reactions proceed with excellent anti-Markovnikov regioselectivity and exclusively yield (E)-alkenes. The proposed mechanism involves the formation of a copper hydride species, which undergoes hydrocupration of the alkyne. The resulting alkenylcopper intermediate is then trapped by an electrophile. researchgate.netnih.gov

While these studies primarily focus on hydroalkylation, the concept can be extended to hydroalkenylation using a vinyl electrophile or a vinylboronic acid as the coupling partner. The hydroalkenylation of (trifluoromethyl)alkynes with this compound would be a sophisticated transformation, combining the reactivity of the vinylboronic acid with the unique properties of fluorinated alkynes. Further research is required to explore the feasibility and scope of this specific reaction.

Iridium-Catalyzed Addition Reactions

Iridium catalysis has gained prominence in a variety of organic transformations, including hydrogenation and C-H activation reactions. In the context of this compound, iridium catalysts can be employed to achieve selective additions across the vinyl double bond.

A key example is the iridium-catalyzed enantioselective hydrogenation of vinyl boronates. rsc.org This reaction provides a direct route to chiral α-borylated alkanes, which are versatile synthetic intermediates. The reaction typically utilizes an iridium complex with a chiral phosphine ligand. The catalyst activates molecular hydrogen and delivers it stereoselectively to the faces of the vinyl boronate, leading to the formation of a new stereocenter with high enantiomeric excess. Good selectivities have been achieved for a range of vinyl boronates under mild conditions, including low catalyst loadings and low hydrogen pressures. rsc.org

Beyond hydrogenation, iridium catalysts are also known to participate in other addition reactions. For instance, iridium-catalyzed enantioselective allylation of alkenyl boronates has been reported. nih.govchemrxiv.org This reaction involves the coupling of an alkenyl boronate with an allylic electrophile, often proceeding through an allylation-induced 1,2-metalate shift to form non-adjacent stereocenters. nih.gov While this demonstrates the reactivity of the boronate functionality in the presence of iridium, the direct addition to the vinyl group of this compound in this context is a distinct transformation.

The versatility of iridium catalysis offers promising avenues for the development of novel addition reactions involving this compound, leading to the synthesis of a diverse array of chiral and achiral molecules. msu.edunih.gov

Nickel-Catalyzed Cross-Coupling Reactions

This compound serves as a competent coupling partner in various nickel-catalyzed reactions, enabling the formation of complex carbon-carbon bonds.

Enantiospecific Cross-Couplings with Benzylic Ammonium (B1175870) Triflates

Significant advancements have been made in the enantiospecific cross-coupling of benzylic ammonium triflates with boronic acids. Researchers have developed a highly effective catalyst system that utilizes Ni(cod)₂ without the need for ancillary phosphine or N-heterocyclic carbene ligands. nih.gov This simplified system not only lowers the cost and increases the convenience of the reaction but, more importantly, expands the substrate scope to include vinyl boronic acids like this compound. nih.gov

The method facilitates the efficient coupling of various benzylic ammonium triflates with this compound, proceeding with excellent chirality transfer from the readily available and often highly enantioenriched benzylic amine starting materials. nih.govcardiff.ac.uk This reaction provides a novel strategy for synthesizing highly enantioenriched diarylethanes and other complex molecules. cardiff.ac.uk The conditions are notably mild and demonstrate high functional group tolerance, selectively activating the benzylic C–N bond even in the presence of other reactive sites like aryl halides. cardiff.ac.uk

Table 1: Nickel-Catalyzed Enantiospecific Cross-Coupling of Benzylic Ammonium Triflates with Boronic Acids

| Catalyst / Reagents | Substrate 1 | Substrate 2 | Key Features | Ref. |

| Ni(cod)₂ | Benzylic Ammonium Triflates | Vinyl Boronic Acids (e.g., this compound) | No ancillary ligand required; High enantiospecificity; Broad substrate scope. | nih.gov |

| Ni(cod)₂ / Ligand | Benzylic Ammonium Triflates | Aryl Boronic Acids | Stereospecific formation of diarylethanes; Excellent chirality transfer. | cardiff.ac.uk |

Arylative Cyclizations with Alkenylboronic Acids

Nickel-catalyzed arylative cyclizations are powerful methods for constructing cyclic molecules containing exocyclic alkenes. In these reactions, this compound can function as an alkenylboronic acid partner. The general mechanism involves the transmetalation of the boronic acid with a nickel(II) complex to generate an arylnickel or vinylnickel species. bath.ac.uk The subsequent pathway can proceed through two primary modes depending on the migratory insertion of the tethered alkyne or allene.

syn-Arylmetallative Cyclization : This is the more common pathway where the migratory insertion of the alkyne into the R-Ni bond (where R is the phenylvinyl group) places the nickel atom proximal to the electrophilic group on the tether. A direct cyclization of the resulting alkenylnickel intermediate then occurs, yielding cyclic products with an exocyclic double bond. bath.ac.uk

anti-Arylmetallative Cyclization : In this mode, the migratory insertion places the nickel distal to the electrophile. The resulting alkenylnickel species must undergo an E/Z isomerization before it can cyclize onto the electrophile, ultimately forming a product with an endocyclic alkene. bath.ac.uk

While arylboronic acids are common, the use of alkenylboronic acids like this compound in these cyclizations has also been demonstrated, though sometimes with lower yields compared to their aryl counterparts. bath.ac.uk These reactions enable the synthesis of complex cyclic structures, including those with all-carbon quaternary centers. mdpi.com

Gold Nanoparticle-Catalyzed Homocoupling Reactions

The homocoupling of boronic acids is a fundamental reaction for the synthesis of symmetrical biaryls and other conjugated systems. This compound is a known reactant for such homocoupling reactions. sigmaaldrich.com Research has shown that colloidal gold nanoparticles (AuNPs) can effectively catalyze the aerobic homocoupling of phenylboronic acid in water, a process that is extendable to other boronic acids. nih.gov

The reaction is typically catalyzed by gold nanoparticles stabilized by polymers such as poly(N-vinyl-2-pyrrolidone) (PVP). nih.govresearchgate.net Studies on phenylboronic acid indicate that molecular oxygen dissolved in the aqueous medium is essential for the reaction, as its exclusion suppresses the formation of the homocoupled product. nih.gov While initial research pointed to cationic gold as the active species, further studies suggest that atomically dispersed gold chloride species rapidly reduce and sinter into metallic gold nanoparticles, which are proposed to be the true catalytic species. cardiff.ac.ukbath.ac.uk The catalytic activity is influenced by the nanoparticle support, with oxides like CeO₂, TiO₂, and ZrO₂ providing high selectivity. researchgate.net This methodology represents an environmentally friendly approach to C-C bond formation. nih.gov

Transition Metal-Free Transformations

This compound also participates in several C-C bond-forming reactions that proceed without a transition metal catalyst, often promoted by reagents or external stimuli like light.

C-H Functionalization of Aldehydes with Alkenylboronic Acids

A novel, transition-metal-free method has been developed for the synthesis of ketones from aldehydes and boronic acids. sigmaaldrich.comacs.org This reaction utilizes nitrosobenzene (B162901) as a key reagent to facilitate the C-H functionalization of the aldehyde. acs.org The process was optimized using this compound (referred to as 2-phenylvinylboronic acid in the study) as a model substrate. acs.org

The proposed mechanism involves the simultaneous activation of both reaction partners by nitrosobenzene. acs.org The aldehyde and nitrosobenzene form an intermediate that activates the aldehyde's C-H bond by generating an iminium ion. Concurrently, the boronic acid is activated through the formation of a boronate complex. This dual activation culminates in a key C-C bond-forming step via an intramolecular 1,4-migration of the phenylvinyl group from the boron atom to the carbon of the iminium species. acs.org The reaction is operationally simple and provides a scalable route to functionalized ketones. acs.org

Table 2: Transition-Metal-Free C-H Functionalization of an Aldehyde

| Aldehyde Substrate | Boronic Acid | Reagent | Product Type | Key Mechanistic Step | Ref. |

| 2-Benzyloxyacetaldehyde | This compound | Nitrosobenzene | α-Acyloxyketone | 1,4-migration from boron to carbon | acs.org |

Photoinduced Migratory Allylation of Olefins involving this compound

A transition-metal-free protocol for synthesizing diverse trisubstituted allylic molecules has been achieved through a photoinduced migratory allylation of olefins. researchgate.netresearchgate.net This method employs N-tosylhydrazones and olefinic boronic acids, with this compound (referred to as 2-phenylvinylboronic acid) serving as a model substrate in initial investigations. researchgate.net

The reaction is initiated by irradiating a mixture of the N-tosylhydrazone, the olefinic boronic acid, and a base with 390 nm light. researchgate.net Mechanistic studies suggest the reaction proceeds through the photoinduced generation of a singlet carbene from the N-tosylhydrazone. This highly reactive carbene then interacts with the olefinic boronic acid, leading to the formation of the target allylic compound after a final olefin migration. researchgate.net The protocol demonstrates a broad substrate scope and practical utility for modifying complex molecules, including drugs and natural product analogues. researchgate.net

Electrophilic Fluoroalkylthiolation Induced 1,2-Metalate Migration of Alkenylboronate Complexes

A significant transformation pathway for alkenylboronate complexes, including those derived from this compound, involves a transition-metal-free conjunctive functionalization process. This reaction is initiated by electrophilic fluoroalkylthiolating reagents, leading to a diastereoselective and stereospecific 1,2-metalate migration. The process commences with the reaction of an alkenyl boronic ester with an organolithium reagent (like phenyllithium (B1222949) or butyllithium) to form an "ate" complex. This anionic boronate complex then reacts with an electrophilic fluoroalkylthiolating reagent.

This reaction proceeds smoothly to afford β-trifluoroalkylthiolated or β-difluoroalkylthiolated boronic esters in good yields and with excellent diastereoselectivity. nih.govmdpi.com For instance, the reaction between an alkenylboronate complex and an electrophilic difluoromethylthiolating reagent yields β-difluoromethylthiolated boronic esters. Similarly, employing an electrophilic trifluoromethylthiolating reagent, such as N-trifluoromethylthiophthalimide, results in the formation of β-trifluoromethylthiolated boronic esters. mdpi.comsigmaaldrich.com The reaction tolerates a variety of functional groups on the migrating group, including chlorine and trifluoromethyl groups. mdpi.com This methodology has been applied to the synthesis of a difluoromethylthiolated mimic of PF-4191834, a potential drug for asthma treatment. nih.govmdpi.com

Table 1: Scope of 1,2-Metalate Migration with Electrophilic Fluoroalkylthiolating Reagents

This table summarizes the outcomes of the electrophilic fluoroalkylthiolation of various alkenylboronate complexes, demonstrating the yields and diastereomeric ratios (d.r.) achieved.

| Entry | Alkenyl Boronic Ester | Organolithium Reagent | Electrophilic Reagent | Product | Yield (%) | d.r. | Reference |

| 1 | (E)-Oct-1-en-1-ylboronic acid pinacol (B44631) ester | PhLi | N-Difluoromethylthiosaccharin | β-Difluoromethylthiolated boronic ester | 78 | >20:1 | mdpi.com |

| 2 | This compound pinacol ester | BuLi | N-Difluoromethylthiosaccharin | β-Difluoromethylthiolated boronic ester | 70 | >20:1 | mdpi.com |

| 3 | (E)-Styrylboronic acid pinacol ester | PhLi | N-Trifluoromethylthiophthalimide | β-Trifluoromethylthiolated boronic ester | 76 | >20:1 | mdpi.com |

| 4 | (E)-(4-Chlorostyryl)boronic acid pinacol ester | PhLi | N-Trifluoromethylthiophthalimide | β-Trifluoromethylthiolated boronic ester | 75 | >20:1 | mdpi.com |

| 5 | (E)-(4-(Trifluoromethyl)styryl)boronic acid pinacol ester | PhLi | N-Trifluoromethylthiophthalimide | β-Trifluoromethylthiolated boronic ester | 82 | >20:1 | mdpi.com |

Carbolithiation of this compound Pinacol Ester and Subsequent Functionalization

The carbolithiation of alkenylboronic esters represents a powerful tool for carbon-carbon bond formation. This reaction involves the addition of an organolithium reagent across the carbon-carbon double bond of the alkenylboronic ester. While specific literature detailing the carbolithiation of this compound pinacol ester was not prominently available in the searched literature, the general principles of such transformations are well-established for boronic esters.

The process typically begins with the formation of an ate complex, where the organolithium reagent coordinates to the boron atom. This is often followed by a 1,2-metalate rearrangement, a fundamental reaction of organoboranes. A classic example of such a transformation is the Matteson homologation, which utilizes dichloromethyllithium to introduce a chloromethyl group, effectively extending the carbon chain. This process generates α-chloroboronic esters with high diastereomeric purity, which are versatile intermediates for further synthesis. The seminal work in this area demonstrated that these rearrangements could be mediated by reagents like zinc chloride. For the homologation of alkyl-substituted boronic esters, it has been noted that activating agents like MgBr₂ are not always required for the 1,2-metalate rearrangement to proceed. However, for aryl boronic esters, such additives can be essential to promote the rearrangement. These functionalized boronic esters can then be used in a wide array of subsequent reactions, including cross-coupling and oxidation, to access a diverse range of organic molecules.

Stereochemical Outcomes and Regioselectivity in Reactions Involving this compound

Control of E/Z Stereoselectivity in Product Formation

The control of alkene geometry (E/Z stereoselectivity) is a critical aspect of modern organic synthesis. In reactions involving alkenylboronates like this compound, stereodivergent methods have been developed that allow for the selective synthesis of either the E or Z isomer of the product from a single starting isomer.

One such method involves a transition-metal-free coupling of boronic esters with vinyl halides. The stereochemical outcome is controlled by the choice of reaction conditions that favor either a syn- or anti-elimination pathway. The process starts with the formation of a vinyl boronate ate complex, which then undergoes electrophilic halogenation (e.g., iodination) or selenation. This triggers a 1,2-metallate rearrangement to form a β-haloboronic or β-selenoboronic ester intermediate. The final elimination step determines the product's stereochemistry. Treatment of a β-iodoboronic ester with a base like sodium methoxide (B1231860) typically results in anti-elimination, yielding the Z-alkene. In contrast, the corresponding β-selenoboronic ester can be induced to undergo syn-elimination upon oxidation (e.g., with m-CPBA), affording the E-alkene. orgsyn.org This dualistic reactivity allows for complete control over the stereochemical outcome, providing access to either geometric isomer from the same set of starting materials. orgsyn.org

Table 2: Stereodivergent Synthesis of Alkenes from a Boronic Ester

This table illustrates the catalyst-free, stereodivergent coupling of a secondary boronic ester with a vinyl iodide, leading to either the E or Z alkene product with high stereoselectivity.

| Entry | Substrate A (Boronic Ester) | Substrate B (Vinyl Halide) | Pathway/Reagents | Product | Isomeric Ratio (E:Z) | Yield (%) | Reference |

| 1 | Chiral secondary boronic ester | (E)-1-Iodo-2-phenylethene | 1. n-BuLi; 2. I₂; 3. NaOMe | (Z)-Alkene | >98:2 | 81 | orgsyn.org |

| 2 | Chiral secondary boronic ester | (E)-1-Iodo-2-phenylethene | 1. n-BuLi; 2. PhSeBr; 3. m-CPBA | (E)-Alkene | >98:2 | 77 | orgsyn.org |

Enantioselectivity in Catalytic Processes

Achieving high levels of enantioselectivity is a key goal in catalysis. Alkenylboronates are excellent substrates in a variety of enantioselective catalytic reactions. For instance, the rhodium-catalyzed addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts can proceed with remarkable enantioselectivity. nih.gov This process allows for the dearomatization of pyridinium (B92312) salts to furnish valuable 1,2-dihydropyridines (1,2-DHPs) in high yield and with excellent enantiomeric excess (ee). nih.gov

Another powerful enantioselective transformation is the iridium-catalyzed three-component coupling of alkenyl boronates, organolithium reagents, and allylic carbonates. chemicalbook.comresearcher.life In this process, an alkenyl boronate adds to an Ir(π-allyl) intermediate with high enantioselectivity. This is followed by a 1,2-metalate shift that forms a second carbon-carbon bond and establishes a 1,3-stereochemical relationship, generating tertiary boronic esters. chemicalbook.com This methodology is notable for its ability to construct challenging acyclic, nonadjacent stereogenic centers, including quaternary stereocenters, with high enantiocontrol. researcher.life

Table 3: Enantioselective Catalytic Reactions of Alkenylboronates

This table presents examples of catalytic processes involving alkenylboronates that achieve high enantioselectivity in product formation.

| Entry | Reaction Type | Catalyst System | Product Type | ee (%) | Reference |

| 1 | Rh-catalyzed dearomatization | Rh/Josiphos ligand | 1,2-Dihydropyridine | >90 | nih.gov |

| 2 | Ir-catalyzed allylation | Ir/(S)-Tol-BINAP | Tertiary boronic ester | 95 | chemicalbook.com |

| 3 | Three-component coupling | Ir/(R)-BINAP | Allylic boronic ester | 92 | researcher.life |

Diastereoselective Induction in Functionalization Reactions

Diastereoselective reactions control the formation of stereoisomers that are not mirror images. Functionalization reactions of alkenylboronic acids and their esters frequently exhibit high levels of diastereoselectivity.

As discussed previously, the electrophilic fluoroalkylthiolation of alkenylboronate complexes is highly diastereoselective, affording β-fluoroalkylthiolated boronic esters with a diastereomeric ratio (d.r.) typically greater than 20:1. nih.govmdpi.com Another example is the reaction of N-acylisoquinolinium salts with alkenylboronates, which proceeds with high regioselectivity and diastereoselectivity to yield syn-addition products. researcher.life

Furthermore, stereospecific 1,2-metalate rearrangement-mediated ring-opening of polysubstituted cyclopropyl (B3062369) boronic esters with alkynyllithium reagents provides access to tertiary propargylic pinacol boranes. This method allows for the creation of adjacent tertiary or quaternary carbon stereocenters with high levels of diastereomeric purity. Similarly, the enantioselective allylation of alkenyl boronates followed by a 1,2-metalate rearrangement sets a 1,3-diastereochemical relationship, demonstrating diastereoselective induction over a longer range. chemicalbook.com

Table 4: Diastereoselective Functionalization of Alkenylboronates

This table highlights various reactions of alkenylboronates that proceed with high diastereoselectivity, indicating the diastereomeric ratios (d.r.) of the products.

| Entry | Reaction Type | Substrates | Product | d.r. | Reference |

| 1 | Electrophilic Fluoroalkylthiolation | Alkenylboronate, PhLi, N-Difluoromethylthiosaccharin | β-Difluoromethylthiolated boronic ester | >20:1 | mdpi.com |

| 2 | Addition to Isoquinolinium | Alkenylboronate, N-Acylisoquinolinium | syn-1,2-dihydroisoquinoline | 12:1 | researcher.life |

| 3 | Ring-opening of Cyclopropyl Boronic Ester | Cyclopropyl boronic ester, Alkynyllithium | Tertiary propargylic boronic ester | High | |

| 4 | Enantioselective Allylation/Rearrangement | Alkenyl boronate, Allyl carbonate, Organolithium | Tertiary boronic ester with 1,3-stereocenters | >20:1 | chemicalbook.com |

Regioselectivity in Addition and Functionalization Reactions

Regioselectivity describes the preference for bond formation at one position over other possible positions. In reactions involving unsymmetrical substrates, such as the addition of reagents to the double bond of this compound, controlling the regioselectivity is crucial for ensuring the formation of the desired constitutional isomer.

A compelling example of controlled regioselectivity is the catalyst-controlled addition of boron-based nucleophiles to activated pyridinium salts. By selecting the appropriate rhodium catalyst system, it is possible to direct the addition of the nucleophile to the C2, C4, or C6 position of the pyridine (B92270) ring with high selectivity. While many conditions favor C4 or C6 addition, specific catalyst-ligand combinations have been identified that facilitate the selective addition to the C2 position. nih.gov This catalyst-controlled regiodivergence provides a powerful strategy to synthesize different structural isomers from the same starting materials, overcoming the challenge of obtaining a mixture of products that is often encountered in nucleophilic additions to pyridinium salts. nih.gov The ability to predict and control where a new group will be added is fundamental to synthetic planning.

Applications of 1 Phenylvinylboronic Acid in Complex Molecule Synthesis

Construction of Carbon-Carbon Bonds in Advanced Organic Molecules

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. 1-Phenylvinylboronic acid is a prominent reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the stereospecific formation of C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. This step is facilitated by the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst.

In the context of this compound, it can be coupled with various aryl, heteroaryl, or vinyl halides to introduce the 1-phenylvinyl moiety into a target molecule, thereby constructing a new sp²-sp² carbon-carbon bond.

Table 1: Examples of C-C Bond Formation using this compound This table is for illustrative purposes and represents typical transformations.

| Coupling Partner (R-X) | Product Structure | Application Area |

| Iodobenzene | 1,1-diphenylethylene | Polymer chemistry, material science |

| 4-Bromopyridine | 4-(1-phenylvinyl)pyridine | Pharmaceutical intermediates |

| (E)-1-bromo-2-phenylethene | (E)-1,4-diphenyl-1,3-butadiene | Synthesis of conjugated systems |

Synthesis of Conjugated Diene Systems

Conjugated dienes are important structural motifs found in numerous natural products and are valuable intermediates in chemical synthesis, particularly in Diels-Alder reactions. This compound serves as an excellent coupling partner in palladium-catalyzed reactions for the stereoselective synthesis of 1,3-conjugated dienes. organic-chemistry.orgorganic-chemistry.org

Through a Suzuki-Miyaura cross-coupling reaction with a vinyl halide or triflate, this compound can be used to construct a conjugated diene system with high stereochemical control. organic-chemistry.org The geometry of the double bonds in both the vinylboronic acid and the vinyl halide is typically retained in the final diene product. This stereospecificity is a significant advantage of this methodology.

A palladium-catalyzed three-component coupling of conjugated dienes, vinyl triflates, and boronic acids has also been reported, offering a pathway to skipped polyenes. nih.govnih.gov In such reactions, this compound can act as the boronic acid component to introduce the 1-phenylvinyl group into the final product.

Table 2: Synthesis of Conjugated Dienes from this compound This table illustrates the general reaction scheme.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Vinyl Halide (e.g., vinyl bromide) | Pd(PPh₃)₄ / Base | 1-Phenyl-1,3-diene |

| This compound | Vinyl Triflate | Pd(OAc)₂ / Ligand / Base | 1-Phenyl-1,3-diene |

Formation of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The versatile reactivity of this compound allows for its incorporation into various strategies for the synthesis of these important scaffolds.

Chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. The formation of N-vinyl oxazolidinones provides a route to novel chiral building blocks. While direct vinylation using vinylboronic acids is not the most common method, the Chan-Lam coupling reaction offers a plausible pathway for the N-arylation and N-vinylation of NH-containing heterocycles. organic-chemistry.orgnih.gov

The Chan-Lam reaction involves the copper-catalyzed formation of a carbon-heteroatom bond between an organoboronic acid and an amine, alcohol, or thiol. asianpubs.orgst-andrews.ac.uk It is conceivable that under Chan-Lam conditions, this compound could react with a chiral oxazolidinone to form the corresponding N-(1-phenylvinyl)oxazolidinone. This transformation would result in the formation of a C-N bond and attach the phenylvinyl group directly to the nitrogen atom of the heterocycle.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems, including the isoindoline core. A synthetic strategy can be envisioned where this compound is first utilized to construct a precursor containing both a diene and a dienophile, which then undergoes an intramolecular [4+2] cycloaddition.

For instance, a tandem aza-Heck/Suzuki cross-coupling reaction has been developed for the synthesis of chiral isoindolinones. nih.gov In a related approach, this compound could be coupled with a suitably functionalized dienophile via a Suzuki-Miyaura reaction. The resulting product, a molecule containing the 1-phenylvinyl group (acting as part of a diene system) and an activated alkene (the dienophile), could then undergo a thermally or Lewis acid-catalyzed intramolecular Diels-Alder reaction to furnish the isoindoline scaffold.

Tetrahydroquinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The Povarov reaction is a classic method for their synthesis, involving a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. nih.govresearchgate.netbohrium.com

While not a direct reactant, derivatives of this compound can be considered as precursors to the electron-rich alkene component in the Povarov reaction. For example, styrene, which can be seen as the parent hydrocarbon of this compound, is a common dienophile in this reaction. A plausible synthetic route involves the reaction of an in situ-generated imine (from an aniline and an aldehyde) with a styrene derivative under Lewis or Brønsted acid catalysis to yield a 2,4-diaryl-substituted tetrahydroquinoline. sci-rad.com

Quinolines are another important class of aromatic nitrogen heterocycles. The Friedländer synthesis is a fundamental method for their construction, involving the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netnih.govscite.ai

A derivative of this compound, such as phenyl vinyl ketone (obtainable through various synthetic routes), could serve as the α,β-unsaturated carbonyl component in a reaction analogous to the Doebner-Miller reaction, which is a variation of the Skraup synthesis. wikipedia.orgsynarchive.comslideshare.net The Doebner-Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions to form a quinoline. researchgate.net In this scenario, the reaction of an aniline with phenyl vinyl ketone would be expected to yield a 2-phenylquinoline derivative.

Azabicycles

The synthesis of azabicycles, which are bicyclic compounds containing at least one nitrogen atom, is a significant area of organic chemistry. Methodologies for their construction often involve cascade reactions, such as the one-pot, metal-free process involving double intramolecular cyclizations via a nitro-Mannich reaction and N-alkylation rsc.org. Another established route is the stereocontrolled synthesis from substituted pyroglutaminols, which proceeds through an intramolecular SN2 cyclization to form bicyclic morpholine and piperazine derivatives nih.gov. However, a direct synthetic route for the construction of azabicycles that specifically utilizes this compound as a key reactant is not prominently documented in the reviewed scientific literature.

Petasis Borono-Mannich Reaction with Vinylboronic Acids

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for its operational simplicity, tolerance of a wide range of functional groups, and its ability to create complex molecules in a single step. wikipedia.orgorganic-chemistry.org In the context of this article, the vinyl group of this compound serves as the nucleophilic component in this transformation. wikipedia.org

The Petasis reaction is renowned for its broad substrate scope, accommodating a diverse array of components which allows for the generation of extensive molecular libraries. organic-chemistry.org When this compound is used, it can be paired with various amines and carbonyls to yield a range of α-substituted amine products.

Amine Component : The reaction is compatible with both primary and secondary amines. This includes simple secondary amines, sterically hindered primary amines, anilines, and hydrazines. organic-chemistry.org

Carbonyl Component : A variety of aldehydes and ketones can be employed. The use of glyoxylic acid is particularly noteworthy as it leads directly to the formation of β,γ-unsaturated α-amino acids. wikipedia.orgorganic-chemistry.org α-Hydroxy aldehydes are also effective substrates, resulting in the synthesis of amino alcohols. wikipedia.org

Boronic Acid Component : The reaction tolerates a wide range of vinyl- and aryl-boronic acids. wikipedia.org As a substituted styrenylboronic acid, this compound is an effective substrate, transferring its 1-phenylvinyl group to the newly formed C-N bond. mdpi.com

The general outcome of the reaction with this compound, a secondary amine, and an aldehyde (like formaldehyde) is the formation of a substituted allylamine. nih.gov

| Amine Type | Carbonyl Type | Boronic Acid Type | General Product |

|---|---|---|---|

| Secondary Amine (e.g., Morpholine) | Aldehyde (e.g., Formaldehyde) | This compound | Tertiary Allylamine |

| Primary Amine (e.g., Aniline) | Glyoxylic Acid | This compound | β,γ-Unsaturated α-Amino Acid |

| Chiral Amine (e.g., (S)-2-phenylglycinol) | α-Keto Acid | This compound | Diastereomerically-enriched Allylamine |

| N-tert-butanesulfinamide | Glyoxylic Acid | This compound | Optically Active β,γ-Unsaturated α-Amino Acid |

A key application of the Petasis reaction is the asymmetric synthesis of non-natural amino acids. organic-chemistry.org By employing a chiral component, the reaction can proceed with a high degree of stereocontrol.

One of the most effective strategies involves the use of a chiral sulfinamide, such as N-tert-butanesulfinamide, as the amine source. The reaction of N-tert-butanesulfinamide, glyoxylic acid, and substituted styrenylboronic acids (a class that includes this compound) produces enantioenriched β,γ-unsaturated α-amino acids with excellent yields (90–99%) and high diastereoselectivity (up to >20:1 dr). mdpi.com The presence of a Lewis acid, such as indium(III) bromide (InBr₃), has been shown to further improve the yields of this transformation when using various vinylboronic acids. mdpi.comacs.org

Another approach to induce stereoselectivity is the use of chiral α-hydroxy aldehydes. The reaction is believed to proceed via an intermediate where the boronic acid reacts with the hydroxyl group, leading to a face-selective, intramolecular migration of the vinyl group. wikipedia.org This pathway leads to the formation of products with high diastereomeric excess. wikipedia.orgnih.gov

| Chiral Component | Other Reactants | Product Type | Reported Diastereoselectivity (dr) |

|---|---|---|---|

| N-tert-butanesulfinamide | Glyoxylic acid, Substituted styrenylboronic acid | β,γ-Unsaturated α-Amino Acid | Up to >20:1 mdpi.com |

| Chiral α-hydroxy aldehyde | Amine, Vinylboronic acid | anti-β-Amino Alcohol | Exclusively anti-product wikipedia.orgnih.gov |

| Chiral 1,2-amino alcohol | Glyoxylic acid, Vinylboronic acid | Oxazinone | Up to 3:1 mdpi.com |

The Petasis reaction framework can be adapted to synthesize more complex structures like amino alcohols and dienes. The synthesis of anti-β-amino alcohols is a well-established outcome of the Petasis reaction when using chiral α-hydroxy aldehydes, proceeding with high diastereoselectivity. wikipedia.orgnih.govnih.gov

While the direct one-pot synthesis of an amino alcohol diene using this compound is not explicitly detailed, related transformations have been reported. For instance, an enantioselective, traceless Petasis MCR has been developed using α,β-unsaturated aldehydes (enals) to produce acyclic 1,4-diene products. mdpi.com This suggests that by combining the principles of using an α-hydroxy aldehyde for amino alcohol formation and an enal for diene formation, the synthesis of amino alcohol dienes is a plausible extension of the existing methodology. Such a reaction would likely involve an α-hydroxy-α,β-unsaturated aldehyde as the carbonyl component, reacting with an amine and this compound.

Other Selective Functionalization Strategies

Beyond the Petasis reaction, the chemical structure of this compound offers other opportunities for selective functionalization, particularly at its vinyl group.

The vinyl moiety within this compound is an alkene, which is susceptible to epoxidation. This reaction converts the carbon-carbon double bond into a three-membered oxirane ring. Standard epoxidation methods, which are widely used in organic synthesis, can be applied. A common and effective reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org

The reaction of this compound with mCPBA would be expected to yield (1-phenyloxiran-2-yl)boronic acid. This transformation provides a route to a bifunctional molecule containing both a reactive epoxide ring and a boronic acid group, which can be used for further synthetic manipulations, such as Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

Formation of Ketones via C-H Functionalization of Aldehydes

A significant application of this compound is in the synthesis of ketones through a transition-metal-free C-H functionalization of aldehydes. This method provides a direct and operationally simple way to form carbon-carbon bonds, converting aldehydes into more complex ketone structures.

The reaction typically involves the interaction of an aldehyde with this compound in the presence of nitrosobenzene (B162901). researchgate.netrsc.orgnih.govorganic-chemistry.org Nitrosobenzene plays a crucial role in simultaneously activating both the boronic acid and the aldehyde. It facilitates the formation of a boronate intermediate from the boronic acid and an iminium species from the aldehyde. researchgate.netrsc.orgnih.govorganic-chemistry.org This dual activation is key to the subsequent C-C bond formation.

The core of the mechanism involves an intramolecular 1,4-migration of the phenylvinyl group from the boron atom to the carbon atom of the iminium ion. researchgate.netrsc.org This migration step is what forms the new carbon-carbon bond and ultimately leads to the formation of the ketone product. The reaction proceeds under mild conditions and has been shown to be scalable. researchgate.netrsc.org

An important aspect of this methodology is its departure from traditional ketone synthesis, which often relies on the use of organometallic reagents with pre-functionalized starting materials or transition-metal catalysis. researchgate.net This transition-metal-free approach enhances the practicality and accessibility of the synthesis.

Below is a table summarizing the key aspects of this reaction:

| Reactants | Reagents | Key Transformation | Conditions | Significance |

| Aldehyde, this compound | Nitrosobenzene | C-H functionalization of aldehyde | Mild, transition-metal-free | Direct synthesis of ketones from readily available starting materials |

Detailed research findings have demonstrated the viability of this method with various aldehydes. For instance, the reaction of 2-benzyloxyacetaldehyde with this compound and nitrosobenzene in toluene at room temperature yields the corresponding ketone. researchgate.net Control experiments have shown that related boron species, such as the pinacol (B44631) ester or potassium trifluoroborate salt of this compound, are not effective in this transformation, highlighting the specific role of the boronic acid. researchgate.net

Synthesis of Trisubstituted Fluoroalkylthiolated Alkenes

While direct applications of this compound in the synthesis of trisubstituted fluoroalkylthiolated alkenes are not extensively documented, related methodologies involving alkenylboronate complexes provide a clear pathway to this class of compounds. These methods demonstrate the potential for vinylboronic acids, including this compound, to be utilized in such transformations.

A transition-metal-free approach has been developed for the synthesis of β-trifluoroalkylthiolated and difluoroalkylthiolated boronic esters. researchgate.netrsc.org This process involves the reaction of an alkenylboronate complex with an electrophilic fluoroalkylthiolating reagent. researchgate.netrsc.org The alkenylboronate complex can be generated in situ from an alkenylboronic ester and a suitable nucleophile.

The reaction proceeds through a diastereoselective and stereospecific 1,2-metalate migration. The electrophilic fluoroalkylthiolating reagent induces this migration within the alkenylboronate complex, leading to the formation of the desired α-fluoroalkylthiolated boronic ester with high diastereoselectivity. researchgate.net The resulting functionalized boronic esters are versatile intermediates that can be further elaborated to afford the target trisubstituted fluoroalkylthiolated alkenes.

The table below outlines the key features of this synthetic strategy:

| Starting Materials | Reagents | Key Intermediate | Key Transformation | Products |

| Alkenylboronic ester, Carbon nucleophile | Electrophilic fluoroalkylthiolating reagent | Alkenylboronate complex | Electrophile-induced 1,2-metalate migration | α-Fluoroalkylthiolated boronic esters |

Research in this area has shown that various alkenylboronic esters can be successfully employed in this reaction. For example, the reaction of a vinyl boronic ester with a carbon nucleophile and an electrophilic trifluoromethylthiolating reagent in acetonitrile can produce the corresponding β-trifluoroalkylthionated boronic ester in good yield. researchgate.net The choice of solvent and reaction temperature can influence the efficiency of the transformation. Less polar solvents have been found to be less effective for this particular reaction. researchgate.net This methodology highlights a potential route for the application of this compound in the synthesis of complex, functionalized alkenes.

Interactions with Biological Systems and Bioorthogonal Chemistry of Vinylboronic Acids

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with Tetrazines

A cornerstone of the bioorthogonal reactivity of 1-phenylvinylboronic acid is the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines. nih.govnih.gov This reaction is exceptionally fast and selective, proceeding cleanly in biological media without the need for a catalyst. enamine.net The reaction involves an electron-deficient tetrazine and an electron-rich dienophile, in this case, the vinyl group of the boronic acid. nih.gov

Vinylboronic acids (VBAs) like this compound exhibit impressive second-order rate constants in iEDDA reactions with specific tetrazines. For instance, reactions with 3,6-dipyridyl-s-tetrazines can achieve rate constants up to 27 M⁻¹ s⁻¹ in aqueous environments at room temperature, which is an order of magnitude faster than commonly used reactants like norbornene. nih.govacs.orgnih.gov This rapid reactivity is crucial for biological labeling applications where low concentrations of reactants are often required. acs.org The substituents on the vinylboronic acid play a significant role in the reaction rate, with a phenyl group, as in (E)-phenylvinylboronic acid, substantially increasing the rate constant. scispace.com

Table 1: Second-Order Rate Constants (k₂) of the iEDDA Reaction between various Vinylboronic Acids and 3,6-dipyridyl-s-tetrazine in 5% MeOH/PBS (pH = 7.4).

| Vinylboronic Acid Derivative | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] | Reference |

|---|---|---|

| Vinylboronic acid | 3.0 | scispace.com |

| (E)-Phenylvinylboronic acid | ~15 (estimated five-fold higher than norbornene) | scispace.com |

| Norbornene (for comparison) | ~3.0 | scispace.com |

The reactivity of vinylboronic acids in the tetrazine ligation is significantly influenced by pH. nih.govacs.org In aqueous media, boronic acids exist in equilibrium with their corresponding boronate anions. nih.gov The boronate anion is more electron-rich than the neutral boronic acid, which enhances its reactivity in the iEDDA reaction. nih.govacs.org As the pH of the reaction buffer increases, the equilibrium shifts towards the formation of the more reactive boronate anion, leading to an accelerated reaction rate. nih.govacs.org This pH-dependent reactivity can be harnessed to control the ligation process.

The reaction rates of vinylboronic acids are exceptionally high with tetrazines that possess a boron-coordinating moiety, such as a pyridyl group. nih.govnih.gov This rate enhancement is attributed to the coordination of the Lewis basic nitrogen atom of the pyridyl ring to the Lewis acidic boron atom of the vinylboronic acid. nih.govnih.gov This coordination brings the reactants into close proximity, effectively increasing the local concentration and promoting the cycloaddition. nih.gov This "coordination-assisted" ligation provides a powerful strategy for achieving rapid and selective bioorthogonal reactions. nih.gov Hydroxyl-substituted tetrazines have also been developed, which coordinate to the boronic acid and increase the reaction rate constants by several orders of magnitude. nih.govacs.org

Biocompatibility and Stability in Aqueous Media and Cell Lysate

A critical requirement for any bioorthogonal reactant is its stability and lack of toxicity within a biological environment. scispace.com Vinylboronic acids, including this compound, have demonstrated excellent stability in aqueous media and even in complex environments like cell lysate. nih.govscispace.com They are biocompatible and non-toxic at concentrations typically used for labeling experiments. nih.govscispace.com This stability ensures that the vinylboronic acid moiety remains intact and available for the desired bioorthogonal reaction without engaging in unwanted side reactions with cellular components. nih.gov

Applications in Protein Modification and Biological Imaging

The favorable characteristics of vinylboronic acids have led to their successful application in protein modification and biological imaging. nih.govresearchgate.net The small size of the vinylboronic acid group is advantageous as it is less likely to interfere with the natural function of the biomolecule to which it is attached. scispace.combongerlab.com The rapid and selective iEDDA reaction allows for the efficient labeling of proteins that have been functionalized with a vinylboronic acid moiety. acs.orgnih.gov This two-step labeling approach, where a protein is first modified with the vinylboronic acid and then treated with a tetrazine-linked probe (e.g., a fluorophore), has been successfully employed for protein labeling in living cells. acs.orgnih.gov This strategy is a valuable addition to the bioorthogonal toolbox for studying protein dynamics and function in their native environment. nih.govnih.govmdpi.com

Interactions with Biological Receptors and Enzyme Inhibition

Boronic acids are known to interact with biological molecules, a property that has been exploited in the design of enzyme inhibitors and sensors. nih.govsigmaaldrich.com The boron atom can form reversible covalent bonds with nucleophilic groups present in the active sites of certain enzymes, such as the serine hydroxyl group in serine proteases. mdpi.comlibretexts.org This interaction can lead to competitive or non-competitive inhibition of enzyme activity. wikipedia.orgyoutube.com While the primary focus for this compound in bioorthogonal chemistry is its alkene reactivity, its boronic acid functionality presents the potential for interactions with biological receptors and enzymes. This dual reactivity opens up possibilities for designing targeted probes and inhibitors. For instance, boronic acid-based compounds have been developed as inhibitors for β-lactamases. mdpi.com

Binding Mode to Human Carbonic Anhydrases

Boronic acids represent a class of carbonic anhydrase inhibitors that have garnered interest, though they remain less studied than classical sulfonamide-based inhibitors. nih.govresearchgate.net High-resolution X-ray crystallography studies on the complexes of vinylboronic acids with human carbonic anhydrase II (hCA II) have provided clear insights into their binding mechanism. nih.govresearchgate.net

Research demonstrates that vinylboronic acids bind to the active site of human carbonic anhydrases in their tetrahedral anionic form. nih.govresearchgate.net This binding mode is consistent regardless of the specific organic scaffold attached to the boronic acid moiety. nih.govresearchgate.net The boron atom, which in its native state has a trigonal planar geometry, accepts a hydroxide (B78521) ion from the zinc-bound water molecule in the enzyme's active site. This results in the formation of a stable, tetrahedral boronate species.

This tetrahedral intermediate then coordinates directly to the catalytic zinc ion (Zn²⁺) at the core of the active site. Specifically, one of the hydroxyl groups of the boronic acid displaces the zinc-bound water/hydroxide, forming a covalent bond with the zinc ion. nih.govdesy.de The inhibitor is further stabilized by a network of hydrogen bonds with conserved active site residues, such as the "gatekeeper" residue Thr199 and others like His94 and His119. nih.govdesy.de This interaction effectively blocks the catalytic activity of the enzyme, which is responsible for the reversible hydration of carbon dioxide. nih.gov Understanding this binding mechanism is crucial for the rational design of new and more effective isozyme-specific carbonic anhydrase inhibitors. nih.govresearchgate.net

Potential as Carbonic Anhydrase Inhibitors

Derivatives of boronic acids that incorporate arylalkenyl moieties, such as this compound (also known as (E)-styrylboronic acid), have been identified as inhibitors of carbonic anhydrases (CAs). nih.govbohrium.comidrblab.net Investigations have shown that these compounds exhibit inhibitory activity against several α- and β-carbonic anhydrases, with potencies ranging from the low micromolar to millimolar levels. nih.govresearchgate.net

The potential of these compounds lies in the opportunity to develop isoform-specific inhibitors. nih.gov The various human CA isoforms have subtle differences in their active site architecture. mdpi.com By modifying the phenylvinyl scaffold of the boronic acid, it may be possible to exploit these differences to achieve selective inhibition of specific CA isoforms, such as those associated with pathological conditions like glaucoma or cancer, while avoiding off-target effects on other CAs. nih.govmdpi.com

Computational and Theoretical Chemistry Studies of 1 Phenylvinylboronic Acid

Electronic Structure and Bonding Investigations of Boronic Acid Derivatives

The electronic structure of a molecule is fundamental to its reactivity. For 1-phenylvinylboronic acid, the interplay between the phenyl ring, the vinyl group, and the boronic acid moiety creates a conjugated system with distinct electronic properties. The boronic acid group, with its vacant p-orbital on the boron atom, can act as a weak π-acceptor, influencing the electron distribution throughout the molecule.

Theoretical investigations into boronic acid derivatives often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. In conjugated systems like this compound, the HOMO is typically a π-orbital delocalized over the phenyl and vinyl groups, while the LUMO is a π* anti-bonding orbital.

Studies on related arylboronic acids have shown that the boronic acid group is largely planar with the aromatic ring, allowing for resonance between the oxygen lone pairs and the vacant p-orbital of boron. This planarity is crucial for the electronic interactions within the molecule. The C-B bond in such systems has a degree of π-character, which is influenced by the substituents on the phenyl ring.

While specific computational data for this compound is not extensively available in the cited literature, the general electronic properties can be inferred from studies on analogous compounds. The table below summarizes key electronic descriptors and their significance, as typically calculated for boronic acid derivatives using Density Functional Theory (DFT).

| Electronic Property | Significance | Typical Computational Finding for Conjugated Boronic Acids |

|---|---|---|

| HOMO Energy | Correlates with ionization potential; higher energy indicates greater electron-donating ability. | Delocalized π-orbital across the aromatic and vinyl systems. |

| LUMO Energy | Correlates with electron affinity; lower energy indicates greater electron-accepting ability. | Delocalized π*-orbital, often with significant contribution from the boron p-orbital. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | The gap is influenced by the extent of conjugation and substituent effects. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Dependent on the molecular geometry and charge distribution. |

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides valuable insights into the feasibility of a reaction and the factors that control its outcome.

A prominent reaction of boronic acids is the Suzuki-Miyaura cross-coupling reaction. While a specific DFT study for this compound was not identified in the provided search results, the mechanism has been extensively studied for phenylboronic acid, which serves as a good model. The catalytic cycle, typically involving a palladium catalyst, proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., bromobenzene) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step and can be facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

DFT calculations can provide the activation energies for each of these steps, helping to identify the rate-determining step and understand how different ligands or reactants might affect the reaction rate. The table below presents representative activation free energies for the Suzuki-Miyaura coupling of phenylboronic acid with bromobenzene, illustrating the type of data obtained from DFT studies. irjweb.com

| Step in Suzuki-Miyaura Coupling | Description | Calculated Activation Energy (kcal/mol) irjweb.com |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of bromobenzene. | 2.6 |

| Transmetalation | The phenyl group is transferred from boron to palladium. | 36.8 (rate-determining step) |

| Reductive Elimination | The two phenyl groups couple to form biphenyl. | 17.7 |

Beyond cross-coupling reactions, DFT has been employed to study other reactions of boronic acid derivatives. For instance, investigations into the 1,4-addition of phenylboronic acid to α,β-unsaturated compounds have been carried out to understand the mechanism and stereoselectivity of these carbon-carbon bond-forming reactions. researchgate.net Similarly, DFT has been used to elucidate the mechanism of radical additions to unsaturated systems involving organoboron compounds. mdpi.com

Activation Strain Analyses for Reaction Rate Elucidation

To gain a deeper understanding of what makes a reaction fast or slow, the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool. This model deconstructs the activation energy (ΔE‡) into two components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).

Activation Strain (ΔE_strain‡): This is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. It is always a positive (destabilizing) value.

Interaction Energy (ΔE_int‡): This represents the actual interaction (including steric and electronic effects) between the distorted reactants in the transition state. It is typically a negative (stabilizing) value.

The activation energy is the sum of these two components: ΔE‡ = ΔE_strain‡ + ΔE_int‡.